molecular formula C20H21FN2O5 B7533263 N'-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide

N'-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide

Cat. No. B7533263
M. Wt: 388.4 g/mol
InChI Key: DGZLWQKYYDJGNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide, also known as FPH-1, is a novel compound that has gained significant attention in the scientific community due to its potential applications in biomedical research.

Mechanism of Action

The mechanism of action of N'-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide involves its ability to inhibit the activity of the protein PFKFB3. PFKFB3 is an enzyme that plays a critical role in regulating the metabolism of glucose in cancer cells. By inhibiting the activity of PFKFB3, N'-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide can reduce the growth and proliferation of cancer cells. Additionally, N'-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide has been shown to improve mitochondrial function and reduce oxidative stress, which may contribute to its beneficial effects in other areas of research.
Biochemical and Physiological Effects:
N'-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell growth, improvement of cognitive function, and improvement of cardiac function. Additionally, N'-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide has been shown to improve mitochondrial function and reduce oxidative stress, which may have broader implications for overall health and disease prevention.

Advantages and Limitations for Lab Experiments

One advantage of N'-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide is its relatively simple synthesis method, which makes it accessible for use in laboratory experiments. Additionally, N'-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide has been shown to have a wide range of potential applications in biomedical research. However, one limitation of N'-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide is its specificity for PFKFB3, which may limit its usefulness in certain research areas.

Future Directions

There are several future directions for research involving N'-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide. One area of interest is the potential use of N'-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide as a cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of N'-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide and its potential applications in other areas of biomedical research. Finally, the development of new compounds based on N'-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide may lead to the discovery of even more effective treatments for a variety of diseases.

Synthesis Methods

N'-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide is synthesized by reacting 2-(4-fluorophenoxy)acetic acid with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 4-(2-hydroxyethoxy)benzohydrazide in the presence of triethylamine to yield N'-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide. The synthesis method is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

N'-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide has been shown to have potential applications in a variety of scientific research areas, including cancer research, neuroscience, and cardiovascular research. In cancer research, N'-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide has been shown to inhibit the growth of cancer cells by targeting the protein PFKFB3. In neuroscience, N'-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide has been shown to improve cognitive function in animal models of Alzheimer's disease. In cardiovascular research, N'-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide has been shown to improve cardiac function in animal models of heart failure.

properties

IUPAC Name

N'-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O5/c21-15-5-9-17(10-6-15)28-13-19(24)22-23-20(25)14-3-7-16(8-4-14)27-12-18-2-1-11-26-18/h3-10,18H,1-2,11-13H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZLWQKYYDJGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=C(C=C2)C(=O)NNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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